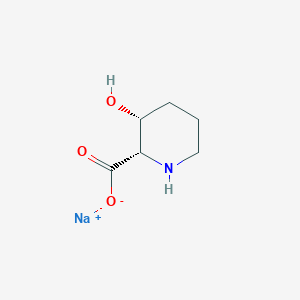

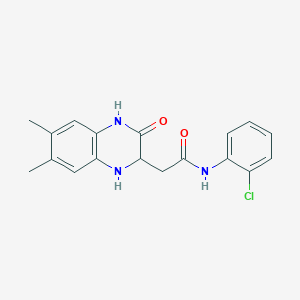

![molecular formula C18H21N5O3S B2731376 6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-40-3](/img/structure/B2731376.png)

6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as Dapagliflozin . It’s a member of the gliflozin class of drugs, which are used for the treatment of type-2 diabetes . Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans .

Synthesis Analysis

The synthesis of this compound involves standard [2+2] ketene-imine cycloadditions, also known as the Staudinger reaction . A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .Molecular Structure Analysis

Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms. There exist two triazole isomers: 1,2,3-triazoles and 1,2,4-triazoles . This compound belongs to the 1,2,4-triazoles .Chemical Reactions Analysis

A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water . The structure of the new compound was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .Scientific Research Applications

Supramolecular Assemblies

The study of pyrimidine derivatives, particularly focusing on their potential to form hydrogen-bonded supramolecular assemblies, reveals the versatility of pyrimidine-based molecules in constructing complex molecular architectures. For instance, certain pyrimidine derivatives have been synthesized and investigated for their ability to co-crystallize with macrocyclic compounds, leading to the formation of two- and three-dimensional networks through extensive hydrogen bonding interactions. These findings underscore the role of pyrimidine derivatives in the design of novel supramolecular structures, with potential applications in materials science and molecular recognition (Fonari et al., 2004).

Antiviral Activities

The antiviral properties of pyrimidine derivatives have also been a subject of interest, with studies demonstrating the synthesis of specific pyrimidine derivatives and their evaluation against various viruses. For instance, certain 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives have shown activity against Hepatitis A virus and Herpes simplex virus type-1, highlighting the potential of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).

Electronic and Optical Materials

Another area of application for pyrimidine derivatives lies in the development of electronic and optical materials. For example, certain n-type conjugated polyelectrolytes based on pyrimidine and diketopyrrolopyrrole units have been synthesized for use as electron transport layers in polymer solar cells. These materials demonstrate high conductivity and electron mobility due to the electron-deficient nature of the pyrimidine and diketopyrrolopyrrole backbones, enhancing the power conversion efficiency of the devices (Hu et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-4-26-14-7-5-13(6-8-14)23-15(21-22-18(23)27-11(2)3)9-12-10-16(24)20-17(25)19-12/h5-8,10-11H,4,9H2,1-3H3,(H2,19,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFOMLGAXQNZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-propan-2-ylimidazole](/img/structure/B2731296.png)

![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)

![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)

![1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2731301.png)

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)